2,5-Dichlorophenyl 4-propoxynaphthalene-1-sulfonate
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Overview
Description
2,5-Dichlorophenyl 4-propoxynaphthalene-1-sulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of dichlorophenyl and propoxynaphthalene groups attached to a sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorophenyl 4-propoxynaphthalene-1-sulfonate typically involves the reaction of 2,5-dichlorophenol with 4-propoxynaphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial production also involves rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorophenyl 4-propoxynaphthalene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of quinones or hydroquinones, respectively.
Scientific Research Applications
2,5-Dichlorophenyl 4-propoxynaphthalene-1-sulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its sulfonate group can mimic the phosphate group in biological systems, making it useful in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-Dichlorophenyl 4-propoxynaphthalene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The aromatic rings can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate: Used in spectrophotometric detection of total bilirubin in serum.
2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzenamine: Used as an intermediate in organic synthesis.
Uniqueness
2,5-Dichlorophenyl 4-propoxynaphthalene-1-sulfonate is unique due to its specific combination of dichlorophenyl and propoxynaphthalene groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C19H16Cl2O4S |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
(2,5-dichlorophenyl) 4-propoxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C19H16Cl2O4S/c1-2-11-24-17-9-10-19(15-6-4-3-5-14(15)17)26(22,23)25-18-12-13(20)7-8-16(18)21/h3-10,12H,2,11H2,1H3 |
InChI Key |
BDVNSPIEPHYKQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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